O-Methyl Atorvastatin Calcium Salt
CAS No.: 887196-29-4
Cat. No.: VC0194409
Molecular Formula: C68H72CaF2N4O10
Molecular Weight: 1183.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887196-29-4 |
---|---|
Molecular Formula | C68H72CaF2N4O10 |
Molecular Weight | 1183.4 g/mol |
IUPAC Name | calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate |
Standard InChI | InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/q;;+2/p-2/t2*27-,28-;/m11./s1 |
Standard InChI Key | WSJYEDNFTDTVCI-GWQGKXOTSA-L |
Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Canonical SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Introduction
Chemical Identity and Structure
O-Methyl Atorvastatin Calcium Salt is chemically defined as a calcium salt of the methylated derivative of atorvastatin. It features a methoxy group at the 3-position of the heptanoic acid side chain instead of the hydroxyl group found in atorvastatin.
Basic Identification Data
O-Methyl Atorvastatin Calcium Salt is officially recognized by the following parameters:
Property | Value |
---|---|
CAS Number | 887196-29-4 |
Molecular Formula | C68H72CaF2N4O10 |
Alternative Molecular Formula | C67H68Ca2F2N4O10 |
Molecular Weight | 1183.4 g/mol |
Alternative Molecular Weight | 1207.43 g/mol |
IUPAC Name | calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-methoxyheptanoate |
Synonyms | Atorvastatin EP Impurity G, Atorvastatin Calcium Trihydrate Impurity G as Calcium Salt |
Table 1: Physicochemical properties of O-Methyl Atorvastatin Calcium Salt
Structural Features
The compound contains several key structural elements:
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A pyrrole ring with multiple substituents (fluorophenyl, phenyl, phenylcarbamoyl, and isopropyl groups)
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A heptanoic acid side chain with hydroxyl and methoxy groups
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A calcium ion forming a salt with the carboxylate group
The defining characteristic that distinguishes this compound from atorvastatin calcium is the methoxy group (-OCH3) at the 3-position instead of a hydroxyl group (-OH) .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated |
---|---|---|---|---|---|
TRC | M288270 | O-Methyl Atorvastatin Calcium Salt | 2.5 mg | $180 | 2021-12-16 |
TRC | M288270 | O-Methyl Atorvastatin Calcium Salt | 25 mg | $1390 | 2021-12-16 |
American Custom Chemicals Corporation | APN0001019 | O-METHYL ATORVASTATIN CALCIUM SALT 95.00% | 5 mg | $503.44 | 2021-12-16 |
Medical Isotopes, Inc. | 18417 | O-Methyl Atorvastatin Calcium Salt | 1 mg | $990 | 2021-12-16 |
Table 2: Commercial availability and pricing of O-Methyl Atorvastatin Calcium Salt (as of December 2021)
Analytical Characterization Methods
Various analytical techniques are employed for the identification and quantification of O-Methyl Atorvastatin Calcium Salt, particularly in the context of impurity analysis in atorvastatin formulations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating and quantifying pharmaceutical compounds and their impurities. For atorvastatin impurity analysis, HPLC coupled with photodiode array (PDA) detection allows for the separation and quantification of various impurities, including O-Methyl Atorvastatin Calcium Salt .
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides enhanced sensitivity and specificity for the detection and identification of impurities in pharmaceutical formulations. As noted in the literature:
"The corresponding MS TIC chromatogram shows the presence of an additional unknown impurity, Unknown Impurity 4, with more clarity."
This technique is particularly valuable for distinguishing between structurally similar compounds such as atorvastatin and its O-methyl derivative based on their molecular masses and fragmentation patterns.
Pharmaceutical Significance
Reference Standard Applications
As a reference standard, O-Methyl Atorvastatin Calcium Salt serves critical functions in the pharmaceutical industry:
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Calibration of analytical methods for impurity detection
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Validation of analytical procedures
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Quality control of atorvastatin formulations
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Supporting regulatory submissions and compliance
The compound's high purity (typically >95%) ensures reliable and consistent results in these applications.
Relation to Atorvastatin Calcium
O-Methyl Atorvastatin Calcium Salt is structurally related to atorvastatin calcium, a widely used lipid-lowering medication. Understanding this relationship provides context for the compound's significance.
Structural Comparison
The key difference between O-Methyl Atorvastatin Calcium Salt and atorvastatin calcium is the presence of a methoxy group (-OCH3) instead of a hydroxyl group (-OH) at the 3-position of the heptanoic acid side chain. This seemingly minor modification can significantly alter the compound's physicochemical and potentially pharmacological properties.
Biological Activity Considerations
Atorvastatin calcium has shown significant biological activity beyond its primary use as a lipid-lowering agent. Research has demonstrated that:
"Atorvastatin salt, in the range of 5 to 12 μM, is 10-fold more active against P. falciparum... than the other salts. Atorvastatin IC90s ranged from 14.8 to 39 μM."
Whether O-Methyl Atorvastatin Calcium Salt retains, enhances, or diminishes this activity remains an open question for future research.
Research Perspectives and Future Directions
While dedicated research specifically on O-Methyl Atorvastatin Calcium Salt is limited, several promising research directions emerge:
Origin Investigation
Understanding whether O-Methyl Atorvastatin arises as a synthetic by-product, degradation product, or metabolite of atorvastatin would provide valuable insights into atorvastatin's chemistry and metabolism.
Structure-Activity Relationship Studies
The methoxy substitution presents an opportunity to explore how this specific modification affects binding to HMG-CoA reductase and potential biological activity.
Alternative Pharmacological Activities
Given atorvastatin's demonstrated activity against malaria parasites , investigating whether O-Methyl Atorvastatin Calcium Salt retains or potentially enhances this activity could open new therapeutic applications.
Metabolic Pathway Elucidation
If O-Methyl Atorvastatin is found to be a metabolite of atorvastatin, characterizing this metabolic pathway would contribute to understanding atorvastatin's pharmacokinetics and potential drug interactions.
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